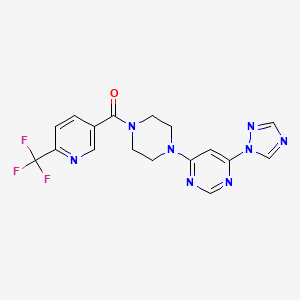

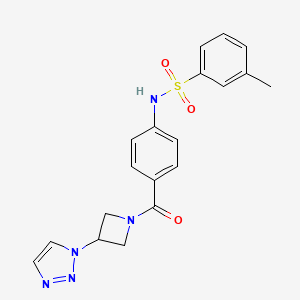

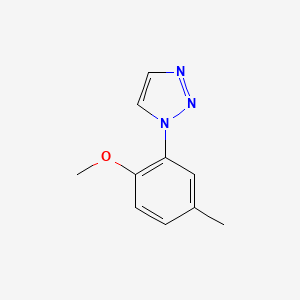

![molecular formula C12H7FN2O2S B2693141 N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide CAS No. 851080-08-5](/img/structure/B2693141.png)

N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide” is a chemical compound. It is a derivative of thiazole, a class of compounds that contain a five-membered aromatic ring with one sulfur atom and one nitrogen atom .

Synthesis Analysis

The synthesis of similar compounds involves the acylation of an amine with a carbonyl chloride to give a carboxamide . This is then treated with phosphorus pentasulfide to afford a carbothioamide, which is subsequently oxidized to form the thiazole ring . The exact synthesis process for “N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide” may vary.Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by elemental analysis and spectroscopic techniques such as IR, 1H NMR, and 13C NMR . The molecular and electronic structures have been investigated experimentally by single-crystal X-ray diffraction (XRD) and theoretically by density functional theory (DFT) modeling .Chemical Reactions Analysis

The compound can undergo various electrophilic substitution reactions such as nitration, bromination, hydroxymethylation, formylation, and acylation . The alkylation of the compound with methyl iodide leads to the formation of a quaternization product at the pyridine nitrogen atom .Aplicaciones Científicas De Investigación

Synthesis of Flurbiprofen Derivatives

“N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide” was prepared by a reaction between benzo[d]thiazol-2-amine and flurbiprofen in high yield . The newly obtained flurbiprofen derivative was fully analyzed and characterized via 1H, 13C, UV, IR, and mass spectral data .

Anti-Inflammatory Properties

The compound has been synthesized and analyzed for its anti-inflammatory properties . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition . These compounds also demonstrated excellent COX-2 SI values and showed significant inhibition of albumin denaturation .

Antifungal Activities

Some derivatives of the compound have shown moderate to good antifungal activities against tested fungal strains .

Synthesis of Fused Heterocyclic Compounds

2-Aminobenzothiazoles, which are part of the compound’s structure, are highly reactive molecules and extensively employed as reactants or reaction intermediates for the synthesis of a variety of fused heterocyclic compounds .

Synthesis of Amides

The synthesis of amides is extremely important for the pharmaceutical industry, where it is estimated that amide preparation is the most common chemical reaction employed . This compound, being an amide, contributes to this significant area of pharmaceutical synthesis.

Treatment of Neurological Disorders

Benzothiazole, a core part of the compound’s structure, is found in drugs used to treat different pathologies. For example, Riluzole, a benzothiazole derivative, owns a neuroprotective action useful in the treatment of amyotrophic lateral sclerosis .

Direcciones Futuras

Given the wide range of biological activities exhibited by thiazole derivatives, “N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide” could be a potential candidate for further pharmacological studies . Future research could focus on elucidating its mechanism of action and optimizing its synthesis for potential medical applications.

Propiedades

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FN2O2S/c13-7-3-1-5-9-10(7)14-12(18-9)15-11(16)8-4-2-6-17-8/h1-6H,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMFKPNDVKFUCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=CO3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]ethyl benzoate](/img/structure/B2693064.png)

![(Z)-N-(4-Acetamidophenyl)-3-[4-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2693067.png)

![Methyl 4-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate](/img/structure/B2693075.png)

![N-(2-Phenylmethoxyspiro[3.3]heptan-6-yl)oxirane-2-carboxamide](/img/structure/B2693076.png)

![N-(2-bromo-4-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2693081.png)